molecular formula C19H22N4O4S2 B11176846 Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11176846
M. Wt: 434.5 g/mol
InChI Key: WTEMJZBFKLPPHA-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is “Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.”
  • It belongs to the class of heterocyclic compounds and contains a triazolopyrimidine core.
  • The compound’s structure combines elements from both pyrimidine and triazole rings.
  • Its molecular formula is C17H18N4O4S.
  • The compound’s unique arrangement of functional groups makes it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.

      Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve refluxing in suitable solvents with appropriate reagents.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, or stability.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it a valuable building block for designing novel molecules.

      Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.

      Medicine: Investigations focus on its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.

      Industry: The compound may find applications in materials science, catalysis, or drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets, affecting biological processes.

      Pathways: Further studies are needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of triazolopyrimidine and sulfanyl groups sets it apart.

      Similar Compounds: While no direct analogs exist, related compounds include thiazoles, triazoles, and pyrimidines.

    Properties

    Molecular Formula

    C19H22N4O4S2

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    ethyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C19H22N4O4S2/c1-5-27-17(25)15-11(2)20-18-21-19(29-10-14(24)26-3)22-23(18)16(15)12-6-8-13(28-4)9-7-12/h6-9,16H,5,10H2,1-4H3,(H,20,21,22)

    InChI Key

    WTEMJZBFKLPPHA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)SC)SCC(=O)OC)C

    Origin of Product

    United States

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